An In-Depth Technical Guide to SRI-011381 Hydrochloride: A Potent Agonist of the TGF-β Signaling Pathway
An In-Depth Technical Guide to SRI-011381 Hydrochloride: A Potent Agonist of the TGF-β Signaling Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of SRI-011381 hydrochloride, a small molecule compound that has emerged as a critical tool for investigating the Transforming Growth Factor-beta (TGF-β) signaling pathway. Contrary to a potential misconception, SRI-011381 is not an inhibitor but a potent agonist of TGF-β signaling.[1][2] This document will elucidate its core mechanism of action, detail its effects on the canonical Smad pathway, present validated experimental protocols for its use, and discuss its application in various preclinical research models. The objective is to equip researchers with the technical knowledge and practical insights required to effectively utilize SRI-011381 in their studies of cellular processes regulated by TGF-β, including fibrosis, neuroinflammation, and tissue repair.
The Transforming Growth Factor-β (TGF-β) Superfamily: A Primer on the Signaling Cascade
The TGF-β signaling pathway is a conserved signaling cascade crucial for regulating a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[3][4] Its dysregulation is implicated in a wide array of pathologies, from fibrotic diseases and cancer to autoimmune disorders.[3][5] Understanding this pathway is fundamental to comprehending the mechanism of action of SRI-011381.
The canonical pathway is initiated when a ligand from the TGF-β superfamily (e.g., TGF-β1, -β2, -β3, Activins, Bone Morphogenetic Proteins) binds to a Type II serine/threonine kinase receptor.[4] This binding event recruits and phosphorylates a Type I receptor, which in turn phosphorylates specific intracellular effector proteins known as Receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3 for the TGF-β/Activin branch.[4][6] Once phosphorylated, the R-Smads form a complex with a common mediator, Smad4 (Co-Smad). This entire complex then translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (Smad Binding Elements or SBEs) in the promoter regions of target genes to regulate their expression.[4]
SRI-011381 Hydrochloride: A Profile of a TGF-β Pathway Agonist
SRI-011381 hydrochloride (also referred to as C381) is an orally active small molecule that functions as a potent agonist of the TGF-β signaling pathway.[6] It has been widely adopted in preclinical research to activate this pathway and study its downstream consequences in various physiological and pathological contexts.[7] Initially developed for its potential therapeutic effects in neurological disorders like Alzheimer's disease, its utility has expanded to research in fibrosis, immunology, and developmental biology.[1][2][8]
The compound's primary and most consistently reported effect is the activation of the TGF-β/Smad cascade.[6][9] This makes it an invaluable pharmacological tool for researchers seeking to mimic the effects of TGF-β ligand stimulation in a controlled, dose-dependent manner.
| Compound Property | Description |
| Name | SRI-011381 Hydrochloride (C381) |
| CAS Number | 1629138-41-5 |
| Mechanism of Action | TGF-β Signaling Pathway Agonist |
| Primary Effect | Upregulates phosphorylation of Smad2/3 |
| Formulation | Orally bioavailable |
| Common Research Areas | Neuroprotection, Fibrosis, Inflammation |
Core Mechanism of Action: Activating the Smad Cascade
The central mechanism by which SRI-011381 exerts its effects is through the potentiation of Smad2/3 phosphorylation.[6] Multiple independent studies have confirmed that treatment of various cell types with SRI-011381 leads to a significant, dose-dependent increase in the levels of phosphorylated Smad2 and Smad3 (p-Smad2/3).[6][9] This action effectively mimics the downstream signaling that occurs following the binding of TGF-β ligands to their receptors.
Interestingly, recent research has uncovered a more nuanced mechanism. A genome-wide CRISPR interference screen implicated vacuolar-type H+-ATPase (v-ATPase), the proton pump responsible for acidifying lysosomes, as a target of SRI-011381 (C381).[7] Functional studies have shown that the compound physically interacts with the lysosome, promotes its acidification, and enhances the breakdown of lysosomal cargo.[7][8] While the precise link between lysosomal acidification and TGF-β pathway activation is still under investigation, this finding suggests a novel, indirect mechanism of action that distinguishes SRI-011381 from simply acting as a receptor ligand mimic.
Conclusion and Future Directions
SRI-011381 hydrochloride is a well-validated and potent agonist of the TGF-β signaling pathway, acting primarily through the upregulation of Smad2/3 phosphorylation. [6]Its utility as a research tool is firmly established, allowing for the controlled activation of this critical pathway to dissect its role in health and disease. Recent discoveries pointing to an interaction with lysosomal v-ATPase suggest a more complex mechanism than previously understood, opening new avenues for investigation. [7] For drug development professionals and researchers, SRI-011381 serves as a reliable positive control for studies involving TGF-β signaling and as a tool to explore the therapeutic potential of activating this pathway in specific contexts, such as neurodegenerative diseases. [1][7]Future research should aim to further elucidate the connection between lysosomal function and TGF-β activation and explore the therapeutic window for agonism of this pleiotropic pathway.
References
-
SRI-011381 - Drug Targets, Indications, Patents - Patsnap Synapse. (URL: [Link])
-
Recombinant TSG-6 protein inhibits the growth of capsule fibroblasts in frozen shoulder via suppressing the TGF-β/Smad2 signal pathway - NIH. (URL: [Link])
-
Aligned nanofiber nerve conduits inhibit alpha smooth muscle actin expression and collagen proliferation by suppressing TGF-β1/SMAD signaling in traumatic neuromas - NIH. (URL: [Link])
-
Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC - PubMed Central. (URL: [Link])
-
Activation of TGFβ1/Smad3 signaling pathway by SRI-011381 suppresses... - ResearchGate. (URL: [Link])
-
TGF‑β1: Gentlemanly orchestrator in idiopathic pulmonary fibrosis (Review) - PubMed. (URL: [Link])
-
Video: TGF - β Signaling Pathway - JoVE. (URL: [Link])
-
(PDF) TGF-β Signaling Methods and Protocols - ResearchGate. (URL: [Link])
-
Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. (URL: [Link])
-
TGF-β Signaling in Cancer: Mechanisms of Progression and Therapeutic Targets - PMC. (URL: [Link])
-
Proteomic profiling of arteriovenous fistula tissue identifies dysregulated oxidoreductase proteins in diabetic end-stage renal disease - Frontiers. (URL: [Link])
-
TGF beta signaling pathway - Wikipedia. (URL: [Link])
-
Targeting TGF-β signaling in cancer - YouTube. (URL: [Link])
-
ICAM2 loss drives 5-fluorouracil resistance via TGF-β/Smad/SP1/PTN-dependent apoptosis evasion and macrophage remodeling in gastric cancer - Baishideng Publishing Group. (URL: [Link])
-
Encoding of temporal signals by the TGF-β pathway and implications for embryonic patterning - NIH. (URL: [Link])
Sources
- 1. SRI-011381 hydrochloride | TGF-beta/Smad | TargetMol [targetmol.com]
- 2. SRI-011381 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Augmentation of transforming growth factor-β signaling for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Recombinant TSG-6 protein inhibits the growth of capsule fibroblasts in frozen shoulder via suppressing the TGF-β/Smad2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
